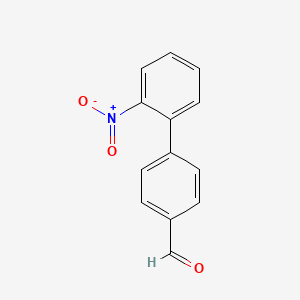

2'-Nitrobiphenyl-4-carbaldehyde

Description

Significance of Biphenyl (B1667301) Scaffolds in Organic Synthesis and Material Science

The biphenyl scaffold, consisting of two connected benzene (B151609) rings, is a foundational structure in organic chemistry. nih.govresearchgate.net Its importance stems from the unique steric and electronic properties conferred by the biaryl axis, which serves as a rigid yet conformationally flexible linker. nih.gov In organic synthesis, biphenyl derivatives are crucial intermediates for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. researchgate.netresearchgate.net The synthesis of these scaffolds has been significantly advanced by the development of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient and versatile formation of the C-C bond between the two aryl rings. nih.govresearchgate.netmdpi.comnih.gov

In material science, the biphenyl unit is a key component in the design of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. researchgate.net The rigid nature of the biphenyl structure contributes to the thermal stability and desirable optical properties of these materials. The ability to introduce various functional groups onto the biphenyl rings allows for the fine-tuning of their electronic and physical characteristics, making them highly adaptable for a range of technological applications.

Overview of Nitrobiphenyl Derivatives in Advanced Chemical Applications

Nitrobiphenyls, which are biphenyls substituted with one or more nitro groups, represent an important class of compounds with diverse applications. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the biphenyl system, making it a key component in the synthesis of dyes, pharmaceuticals, and electronic materials. innospk.compsu.edu For instance, nitrobiphenyls can serve as precursors to aminobiphenyls through the reduction of the nitro group. innospk.com These amino derivatives are, in turn, valuable intermediates in the production of various fine chemicals.

The synthesis of nitrobiphenyls can be achieved through several methods, including the direct nitration of biphenyl or, more commonly, through cross-coupling reactions like the Suzuki coupling, which offers greater control over the position of the nitro group. researchgate.netresearchgate.net For example, the reaction of a nitrophenylboronic acid with a haloarene or vice versa, catalyzed by palladium, is a common and efficient route. researchgate.net Research has shown that the reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired nitrobiphenyl isomer. researchgate.net

Scope and Research Trajectories for 2'-Nitrobiphenyl-4-carbaldehyde

While extensive research on a wide range of biphenyl and nitrobiphenyl derivatives is well-documented, this compound itself appears to be a more specialized intermediate. Its primary synthesis route involves the Suzuki cross-coupling reaction, for instance, between 2-nitrophenylboronic acid and 4-bromobenzaldehyde, or 4-formylphenylboronic acid and 1-halo-2-nitrobenzene, utilizing a palladium catalyst. chemicalbook.com

The future research trajectories for this compound are likely to capitalize on its unique bifunctionality. The aldehyde group is a versatile handle for a multitude of chemical transformations, including:

Reductive amination to form amine derivatives.

Wittig reactions to create larger, conjugated systems.

Condensation reactions to synthesize Schiff bases, which are known for their biological activities and applications as ligands in coordination chemistry. nih.gov

Oxidation to the corresponding carboxylic acid, 4'-(2-nitrophenyl)benzoic acid, which can be used in polymer and materials science.

Simultaneously, the nitro group at the 2'-position can be:

Reduced to an amino group, opening pathways to the synthesis of novel heterocyclic compounds, such as carbazoles or phenanthridines, through intramolecular cyclization reactions.

Utilized for its electron-withdrawing properties to modulate the electronic characteristics of molecules derived from it.

The strategic location of the nitro group at the 2'-position introduces a steric twist between the two phenyl rings, a feature that could be exploited in the design of chiral ligands for asymmetric catalysis. The combination of both the aldehyde and nitro functionalities makes this compound a promising building block for the synthesis of complex molecular architectures with potential applications in medicinal chemistry, as scaffolds for new drug candidates, and in materials science, for the development of novel organic functional materials. Further detailed studies are needed to fully explore the synthetic utility and potential applications of this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitrophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFSVIJMYIQZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618660 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169188-17-4 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Nitrobiphenyl 4 Carbaldehyde

Functional Group Interconversions of the Nitro Group

The nitro group in 2'-Nitrobiphenyl-4-carbaldehyde is a versatile functional handle that can undergo several important transformations, most notably reduction to an amino group and participation in reductive cyclization reactions to form nitrogen-containing heterocycles.

Reductive Cyclization to Form Heterocyclic Systems (e.g., Carbazole (B46965) Synthesis)

A significant and well-documented reaction of 2'-nitrobiphenyl derivatives is their reductive cyclization to form carbazoles, a class of nitrogen-containing heterocycles with important applications in materials science and medicinal chemistry. In the case of this compound, this transformation leads to the formation of 9H-carbazole-2-carbaldehyde.

A widely employed method for this cyclization is the Cadogan reaction, which typically involves the use of a trivalent phosphorus reagent, such as triphenylphosphine (B44618) (PPh₃), as the deoxygenating agent. scite.ainih.govresearchgate.net The reaction is generally carried out at elevated temperatures in a high-boiling solvent like 1,2-dichlorobenzene (B45396) (o-DCB).

The mechanism of the phosphine-mediated reductive cyclization is believed to proceed through the deoxygenation of the nitro group by triphenylphosphine to a transient nitrene intermediate. This highly reactive nitrene then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring, followed by aromatization to yield the stable carbazole ring system. The triphenylphosphine is oxidized to triphenylphosphine oxide in the process.

Table 2: Conditions for Reductive Cyclization of this compound

| Reagent | Solvent | Temperature | Product |

| Triphenylphosphine (PPh₃) | 1,2-dichlorobenzene (o-DCB) | Reflux | 9H-carbazole-2-carbaldehyde |

This phosphine-mediated reductive cyclization is a key step in the synthesis of various functionalized carbazoles, starting from appropriately substituted 2-nitrobiphenyl (B167123) precursors. researchgate.net

Aldehyde Group Reactivity and Derivatization

The aldehyde group of this compound is a site of rich chemical reactivity, allowing for oxidation to a carboxylic acid and participation in condensation reactions to form imines (Schiff bases).

Oxidation Reactions to Carboxylic Acids

The aldehyde functionality can be readily oxidized to a carboxylic acid, a transformation that is fundamental in organic synthesis. The oxidation of this compound would yield 2'-nitrobiphenyl-4-carboxylic acid. A common and powerful oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄). libretexts.orgresearchgate.netlookchem.comorganic-chemistry.org The reaction is typically carried out under basic, neutral, or acidic conditions, although basic conditions are often favored for aldehyde oxidations. The reaction with KMnO₄ is generally rapid and proceeds with a high yield.

The mechanism of permanganate oxidation of aldehydes involves the formation of a manganate (B1198562) ester intermediate, which then collapses to the carboxylic acid and a reduced manganese species (typically MnO₂).

While a specific protocol for the oxidation of this compound using potassium permanganate was not found in the surveyed literature, a related procedure for the hydrolysis of 4-carbomethoxy-2-nitrobiphenyl to 2'-nitrobiphenyl-4-carboxylic acid using potassium hydroxide (B78521) in methanol (B129727) has been reported. amazonaws.com This indicates that the corresponding carboxylic acid is a stable and accessible compound.

Table 3: General Conditions for Aldehyde Oxidation

| Oxidizing Agent | Solvent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Water/t-butanol, buffered | Room Temperature | 2'-Nitrobiphenyl-4-carboxylic acid |

| Potassium Hydroxide (KOH) | Methanol/Water | Reflux (from corresponding ester) | 2'-Nitrobiphenyl-4-carboxylic acid |

Condensation Reactions and Schiff Base Formation

The aldehyde group of this compound can undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. organic-chemistry.orgnih.govmasterorganicchemistry.com This reaction is a versatile method for introducing a C=N double bond and for the synthesis of a wide variety of derivatives with potential applications in coordination chemistry and as synthetic intermediates.

The formation of a Schiff base is typically an equilibrium process and is often catalyzed by a small amount of acid. The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the imine. To drive the equilibrium towards the product, the water formed during the reaction is often removed, for example, by azeotropic distillation.

Table 4: General Conditions for Schiff Base Formation

| Reactant | Catalyst | Solvent | Conditions | Product Type |

| Primary Amine (e.g., Aniline) | Acid (e.g., acetic acid) | Ethanol or Toluene (B28343) | Reflux with water removal | Imine (Schiff Base) |

Specific examples of Schiff base formation with this compound were not detailed in the available literature, but the general reactivity of aromatic aldehydes in this reaction is well-established.

Nucleophilic Aromatic Substitution Pathways on Biphenyl (B1667301) Scaffolds

The biphenyl system in this compound, being activated by the electron-withdrawing nitro group, can potentially undergo nucleophilic aromatic substitution (SNAᵣ). nih.gov In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. For SNAᵣ to occur, a good leaving group (such as a halide) is typically required on the ring, and the ring must be activated by strongly electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group.

While this compound itself does not possess a typical leaving group for a classical SNAᵣ reaction, the principles of this reaction are relevant to its derivatives. For example, if a halogen were present on either of the phenyl rings, particularly at a position activated by the nitro group, it would be susceptible to displacement by a nucleophile.

The mechanism of SNAᵣ involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled in the second step, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is a key factor in determining the feasibility of the reaction.

It is important to note that direct nucleophilic substitution of a hydrogen atom is also possible in highly electron-deficient aromatic systems, a reaction known as Vicarious Nucleophilic Substitution (VNS), although this is a more specialized transformation.

Electrophilic Substitution Reactions on the Biphenyl Core

The biphenyl core of this compound presents a complex substrate for electrophilic aromatic substitution due to the presence of two distinct deactivating groups on separate rings. The reactivity of each aromatic ring is significantly influenced by the electronic effects of its substituent. Reactions of biphenyls are broadly similar to those of benzene (B151609), typically involving electrophilic substitution. nih.gov

The aldehyde (-CHO) group on one ring and the nitro (-NO₂) group on the other both act as deactivating groups, making the biphenyl system less reactive towards electrophiles than benzene itself. libretexts.org Both groups withdraw electron density from the aromatic rings through inductive and resonance effects, which destabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the substitution mechanism. libretexts.orglibretexts.org

The aldehyde group is a meta-directing deactivator. This means that any electrophilic attack on the ring bearing the aldehyde group (the 4-carbaldehyde ring) will predominantly occur at the positions meta to the aldehyde group, which are positions 3 and 5.

The nitro group is also a strong meta-directing deactivator. youtube.com Therefore, electrophilic substitution on the ring containing the nitro group (the 2'-nitro ring) is directed to the positions meta to the nitro group, which are the 3' and 5' positions.

Given the deactivating nature of both substituents, forcing conditions, such as high temperatures and strong acid catalysts, would likely be required to achieve electrophilic substitution on either ring of this compound. The presence of these deactivating groups significantly decreases the ring's reactivity towards electrophilic attack. libretexts.org

A common reaction involving 2-nitrobiphenyl derivatives is the Cadogan reaction, which is a reductive cyclization to form carbazoles, rather than an electrophilic substitution on the ring. acs.orgscite.airesearchgate.netacs.org This reaction proceeds via deoxygenation of the nitro group, typically using a phosphine (B1218219) reagent like triphenylphosphine. acs.orgscite.ai

| Ring | Substituent | Electronic Effect | Predicted Position of Electrophilic Attack |

| Ring A (4-carbaldehyde) | -CHO (Aldehyde) | Deactivating, meta-directing | Positions 3 and 5 |

| Ring B (2'-nitro) | -NO₂ (Nitro) | Deactivating, meta-directing | Positions 3' and 5' |

Impact of Substituent Position on Reactivity Profiles

The 4-carbaldehyde group deactivates its own ring (Ring A) towards electrophilic attack. Due to its position para to the inter-ring bond, its electron-withdrawing effect can be transmitted to the other ring (Ring B), further deactivating it.

The 2'-nitro group strongly deactivates its ring (Ring B). Its position ortho to the inter-ring bond introduces significant steric hindrance. This steric effect can twist the two phenyl rings out of planarity, which in turn reduces the π-conjugation between them. A reduction in conjugation means that the electronic effects of the substituents are less effectively transmitted from one ring to the other. However, the inductive withdrawal of the nitro group will still have a deactivating influence on the adjacent ring.

The positions of the substituents are critical in other transformations as well. For instance, in the Cadogan cyclization, the 2'-position of the nitro group is essential for the intramolecular reaction to occur, leading to the formation of a five-membered pyrrole (B145914) ring fused to the biphenyl system to create the carbazole core. researchgate.net The nature of other substituents on the biphenyl rings can affect the rate and yield of this cyclization, with electron-deficient substrates often reacting more rapidly. acs.org

| Substituent | Position | Impact on Reactivity |

| -CHO (Aldehyde) | 4 | Deactivates Ring A through electron withdrawal (inductive and resonance effects). Directs incoming electrophiles to meta positions (3 and 5). Its para position allows for some electronic deactivation to be transmitted to Ring B. |

| -NO₂ (Nitro) | 2' | Strongly deactivates Ring B through electron withdrawal. Directs incoming electrophiles to meta positions (3' and 5'). Its ortho position causes steric hindrance, twisting the biphenyl rings and reducing inter-ring conjugation. This position is crucial for intramolecular cyclization reactions like the Cadogan reaction. |

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups. In 2'-Nitrobiphenyl-4-carbaldehyde, the carbonyl (C=O) and nitro (NO₂) groups exhibit distinct absorption bands. The C=O stretching vibration of the aldehyde group is typically observed in the region of 1710 cm⁻¹. researchgate.net The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretching vibration is typically found in the 1580–1500 cm⁻¹ region, while the symmetric NO₂ stretching vibration appears in the 1380–1325 cm⁻¹ range. researchgate.netesisresearch.org The exact positions of these bands can be influenced by the electronic environment within the molecule. bohrium.com

Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | 1710 |

| Nitro (NO₂) | Asymmetric Stretching | 1580 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | 1380 - 1325 |

Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing the vibrations of non-polar bonds and symmetric modes. For nitroaromatic compounds, Raman spectroscopy can provide further insights into the skeletal vibrations of the biphenyl (B1667301) rings and the nitro group. nih.govnih.gov The symmetric stretching vibration of the NO₂ group often produces a strong band in the Raman spectrum. esisresearch.org Detailed analysis of the Raman spectrum, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes of the entire molecule. researchgate.nettandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The aldehyde proton (CHO) of this compound is expected to appear significantly downfield, typically in the range of 9-10 ppm, due to the strong deshielding effect of the carbonyl group. oregonstate.eduorgchemboulder.com The aromatic protons will exhibit complex splitting patterns in the aromatic region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants of these protons are influenced by the positions of the nitro and aldehyde groups on the biphenyl rings. For instance, protons on the nitrophenyl ring are generally shifted further downfield compared to those on the formyl-substituted ring due to the electron-withdrawing nature of the nitro group. rsc.orgchemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (CHO) | 9.0 - 10.0 |

| Aromatic (Ar-H) | 7.0 - 8.5 |

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 210 |

| Aromatic (C-NO₂) | ~150 |

| Aromatic (Ar-C) | 120 - 170 |

Electronic Spectroscopy and Intramolecular Charge Transfer Phenomena

Electronic spectroscopy, specifically UV-Visible spectroscopy, is employed to study the electronic transitions within the molecule. Molecules like this compound, which contain both electron-donating (the biphenyl system can act as a π-donor) and electron-withdrawing (nitro and aldehyde) groups, can exhibit intramolecular charge transfer (ICT) upon photoexcitation. nih.govrsc.org This phenomenon involves the redistribution of electron density from the donor part to the acceptor part of the molecule. nih.gov The UV-Visible absorption spectrum will show characteristic bands corresponding to π-π* and n-π* transitions. The position and intensity of these bands can be sensitive to the solvent polarity, which is a hallmark of ICT processes. rsc.orgnih.gov The study of these electronic transitions provides valuable information about the electronic structure and potential non-linear optical properties of the molecule. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Analysis of Charge Transfer Bands in Donor-Acceptor Biphenyls

In biphenyl systems featuring strong electron-donating and electron-withdrawing groups, a prominent intramolecular charge transfer (ICT) band is often observed in the UV-Vis spectrum. This transfer of electron density from the donor-substituted ring to the acceptor-substituted ring is a key photophysical process. nih.gov The efficiency of this charge transfer is highly dependent on the degree of π-conjugation between the two rings, which is directly related to the dihedral angle.

For molecules like 4-N,N-dimethylamino-4'-nitrobiphenyl, a classic example of a donor-acceptor biphenyl, the ICT process is ultrafast and can be influenced by the solvent environment, sometimes leading to the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org In a TICT state, the two phenyl rings are twisted to a nearly perpendicular arrangement, which stabilizes the charge-separated state.

While this compound lacks a strong electron-donating group, the concept of charge transfer can still be relevant. The electronic asymmetry created by the different electron-withdrawing strengths of the nitro and carbaldehyde groups, and their positions, could lead to a weaker, but still observable, charge transfer character in its electronic transitions. The ortho-nitro group, by forcing a larger dihedral angle, would likely reduce the efficiency of any such charge transfer compared to a more planar analogue.

X-ray Diffraction Analysis for Solid-State Conformation

X-ray crystallography provides definitive information about the solid-state conformation of molecules, including the crucial dihedral angle between the phenyl rings in biphenyl derivatives. For substituted biphenyls, this angle is a balance between the steric repulsion of the substituents and the electronic stabilization gained from π-conjugation.

While a crystal structure for this compound is not available in the reviewed literature, data from related compounds offer valuable insights. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide reveals a significant dihedral angle of 82.32(4)° between the two aromatic rings, a direct consequence of the steric hindrance from the ortho-nitro group. researchgate.net This large twist minimizes steric strain but also significantly disrupts the π-conjugation across the biphenyl system. It is highly probable that this compound would adopt a similarly twisted conformation in the solid state due to the presence of the 2'-nitro group.

The table below presents crystallographic data for a related compound to illustrate the expected structural parameters.

| Compound Name | Crystal System | Space Group | Dihedral Angle (°) |

| 2-Nitro-N-(4-nitrophenyl)benzamide | Orthorhombic | P 21 21 21 | 82.32(4) researchgate.net |

Comparative Spectroscopic Investigations of Biphenyl Derivatives

The spectroscopic properties of this compound can be further understood by comparing them with those of other biphenyl derivatives. The position of the nitro group is particularly important.

The UV absorption maximum of 4-nitrobiphenyl (B1678912) is around 295 nm, suggesting that this could be a reference point for one of the electronic transitions in this compound. The introduction of the carbaldehyde group and the shift of the nitro group to the ortho position would be expected to cause shifts in the absorption maxima.

In a series of donor-acceptor biphenyls, it has been shown that substituting a methoxy (B1213986) group with a better electron-donating dialkylamino group leads to a significant bathochromic (red) shift of the absorption maximum by as much as 90 nm. nih.gov This highlights the strong influence of substituent electronic effects on the UV-Vis spectra.

The table below summarizes the UV absorption maxima for several related biphenyl and benzaldehyde (B42025) compounds to provide a comparative context.

| Compound Name | Solvent | Absorption Maximum (λmax, nm) |

| 4-Nitrobiphenyl | - | 295 |

| Donor-acceptor biphenyls with p-dialkylamino and nitro groups | - | ~400 (significant red-shift from methoxy analogues) nih.gov |

| 4-Nitrobenzaldehyde (B150856) | - | Multiple peaks observable in its spectrum nist.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry). For 2'-Nitrobiphenyl-4-carbaldehyde, a key geometric parameter is the dihedral angle between the two phenyl rings. This angle is influenced by the steric hindrance between the ortho-nitro group and the hydrogen atom on the adjacent ring, as well as electronic effects.

A DFT study would typically employ a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the global minimum energy conformation. For a related compound, dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate, the dihedral angle between the aryl rings was found to be 56.01°. nih.gov A similar significant twist would be expected in this compound. The energy landscape could also reveal other local minima corresponding to different rotational isomers (conformers).

Note: These values are illustrative and based on typical values for similar functional groups, as specific published data for this compound is unavailable.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons.

For this compound, the HOMO is expected to be located primarily on the benzaldehyde (B42025) ring, which is less deactivated than the nitrophenyl ring. The LUMO would likely be centered on the nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Orbital | Predicted Energy (eV) | Primary Location | Implied Reactivity |

|---|---|---|---|

| HOMO | -6.5 | Benzaldehyde Ring | Site of electrophilic attack |

| LUMO | -2.5 | Nitrophenyl Ring | Site of nucleophilic attack |

Note: These energy values are illustrative. Specific calculations would be needed for precise results.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. It is invaluable for identifying sites for electrophilic and nucleophilic attack. In an MEP map:

Red regions indicate negative electrostatic potential (electron-rich), attractive to electrophiles. These would be expected around the oxygen atoms of the nitro and aldehyde groups.

Blue regions indicate positive electrostatic potential (electron-poor), attractive to nucleophiles. These would be anticipated around the hydrogen of the aldehyde group and the carbon atom of the carbonyl group.

Green regions represent neutral potential.

The MEP map for this compound would clearly show the electron-withdrawing effects of the nitro and aldehyde groups, highlighting the electrophilic and nucleophilic sites and providing insight into intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.net This provides a quantitative measure of hyperconjugation and resonance effects, which contribute to molecular stability. For this compound, NBO analysis would quantify:

The delocalization of lone pairs from the oxygen atoms of the nitro group into the antibonding orbitals of the phenyl ring (π*).

The interaction between the π orbitals of the two phenyl rings.

The electron-withdrawing effects of the aldehyde group through resonance.

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry can model the entire pathway of a chemical reaction, identifying transition states and intermediates to determine the reaction mechanism and activation energies. For this compound, theoretical studies could investigate reactions such as:

Nucleophilic addition to the aldehyde: Modeling the attack of a nucleophile on the carbonyl carbon. DFT calculations can determine the energy barrier for this process, which is a fundamental reaction of aldehydes. Studies on related benzaldehydes show how substituents influence this reactivity. nih.gov The electron-withdrawing nitro group would be expected to increase the reactivity of the aldehyde toward nucleophiles compared to unsubstituted benzaldehyde. doubtnut.com

Reduction of the nitro group: Simulating the stepwise reduction of the nitro group to a nitroso, hydroxylamine, or amine group. This is a common transformation for nitroaromatics.

These studies provide a deep understanding of the molecule's chemical behavior that can be difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for finding stationary points on the energy landscape, Molecular Dynamics (MD) simulations model the movement of atoms over time. fishersci.ca An MD simulation of this compound, typically in a solvent, would reveal its dynamic behavior. Key insights would include:

Conformational Flexibility: How the dihedral angle between the phenyl rings fluctuates under thermal motion.

Solvent Effects: How the surrounding solvent molecules interact with the polar nitro and aldehyde groups and influence the conformational preferences.

Average Distances: Time-averaged distances between different parts of the molecule, which can be important for understanding its interactions with other molecules.

MD simulations on substituted biphenyls have been used to understand the distribution of conformers and the potential energy surface governing their interconversion. nih.govnih.gov

Predictive Modeling of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction of spectroscopic data, offering insights into the electronic and structural properties of molecules. For this compound, theoretical investigations, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictive models are crucial for confirming experimental findings and for understanding the molecule's behavior at a quantum level.

Detailed research findings on the predictive modeling of spectroscopic data for this compound are not extensively available in the published literature. However, the methodologies for such predictions are well-established and have been applied to analogous nitro-aromatic compounds. qnl.qanih.gov These studies typically involve geometry optimization of the molecule's ground state using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). longdom.orgtandfonline.com Following optimization, the spectroscopic properties are calculated.

Predictive ¹H and ¹³C NMR Spectroscopy

The prediction of NMR spectra is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov This approach calculates the isotropic magnetic shielding constants of the nuclei, which are then converted into chemical shifts. While specific computational studies on this compound are scarce, it is possible to generate representative predicted ¹H and ¹³C NMR data based on calculations for similar compounds.

Below is an illustrative data table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Disclaimer: The following data is representative and for illustrative purposes, based on typical computational results for analogous compounds, due to the lack of specific published data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Atom | Predicted Chemical Shift (ppm) | Atom | Predicted Chemical Shift (ppm) |

| Aldehyde H | 9.98 | C (aldehyde) | 192.5 |

| Phenyl H (ortho to CHO) | 7.95 | C (ipso, attached to CHO) | 136.2 |

| Phenyl H (meta to CHO) | 7.80 | C (ortho to CHO) | 130.1 |

| Nitrophenyl H (ortho to NO₂) | 8.25 | C (meta to CHO) | 129.5 |

| Nitrophenyl H (meta to NO₂) | 7.65 | C (ipso, attached to nitrophenyl) | 148.9 |

| C (ipso, attached to NO₂) | 147.3 | ||

| C (ortho to NO₂) | 124.0 | ||

| C (meta to NO₂) | 129.8 |

Predictive Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational spectra (IR and Raman) are calculated by determining the second derivatives of the energy with respect to the nuclear coordinates. These calculations yield the vibrational frequencies and intensities of the normal modes of the molecule. For nitro-aromatic compounds, characteristic vibrational modes include the symmetric and asymmetric stretching of the nitro group, the stretching of the carbonyl group, and various C-H and C-C stretching and bending modes of the aromatic rings. longdom.orgmdpi.com

The following table presents representative predicted IR and Raman vibrational frequencies for key functional groups in this compound.

Disclaimer: The following data is representative and for illustrative purposes, based on typical computational results for analogous compounds, due to the lack of specific published data for this compound.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|

| C-H stretch (aldehyde) | 2850 | Medium |

| C=O stretch (aldehyde) | 1710 | Strong |

| NO₂ asymmetric stretch | 1530 | Strong |

| NO₂ symmetric stretch | 1350 | Strong |

| C-N stretch | 855 | Medium |

| Aromatic C=C stretch | 1605, 1580, 1480 | Strong |

| Aromatic C-H in-plane bend | 1300 - 1000 | Medium-Weak |

Predictive Electronic Spectroscopy (UV-Vis)

Time-dependent density functional theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. qnl.qamdpi.com These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths. For a molecule like this compound, the UV-Vis spectrum is expected to be influenced by π → π* and n → π* transitions within the aromatic rings and the carbonyl and nitro functional groups. The presence of the nitro group can induce intramolecular charge transfer, significantly affecting the spectral features. qnl.qa

An illustrative table of predicted UV-Vis absorption data is provided below.

Disclaimer: The following data is representative and for illustrative purposes, based on typical computational results for analogous compounds, due to the lack of specific published data for this compound.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 320 | 0.45 | π → π* (Biphenyl system) |

| 265 | 0.85 | π → π* (Intramolecular Charge Transfer) |

| 230 | 0.30 | π → π* (Aromatic rings) |

Catalytic Aspects in the Synthesis and Transformation of Biphenyl Systems

Design and Application of Palladium-Based Catalysts

Palladium-based catalysts are paramount in the synthesis of biphenyl (B1667301) compounds due to their versatility and high efficiency in promoting carbon-carbon bond formation. nih.gov The Suzuki-Miyaura cross-coupling reaction, a cornerstone in this field, typically employs a palladium catalyst to couple an aryl halide with an arylboronic acid. researchgate.netorgsyn.org For instance, 2'-Nitrobiphenyl-4-carbaldehyde can be synthesized via the Suzuki coupling of a suitably substituted aryl halide and an arylboronic acid. researchgate.netresearchgate.net The choice between homogeneous and heterogeneous palladium catalysts offers distinct advantages depending on the desired application and process requirements.

Homogeneous Palladium Catalysis

Homogeneous palladium catalysts, such as palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), are widely used in biphenyl synthesis due to their high activity and selectivity. orgsyn.orgpolyu.edu.hk These catalysts, being soluble in the reaction medium, offer excellent control over the catalytic process at a molecular level. nih.gov For example, the synthesis of 2-substituted biaryls can be achieved through a copper/palladium-catalyzed decarboxylative cross-coupling of 2-substituted potassium benzoates with aryl halides. orgsyn.org A key advantage of homogeneous catalysis is the ability to fine-tune the catalyst's properties by modifying the ligands, thereby influencing the reaction's efficiency and selectivity. nih.gov However, a significant drawback is the often-difficult separation of the catalyst from the product mixture, which can be a concern, especially in pharmaceutical applications. rsc.org

A variety of homogeneous palladium catalysts have been developed and utilized for biphenyl synthesis. The selection of the appropriate catalyst and ligand system is crucial for achieving high yields and selectivity.

| Catalyst | Ligand | Application | Reference |

| Palladium(II) acetate | Triphenylphosphine (B44618) | Suzuki-Miyaura cross-coupling | orgsyn.org |

| Tetrakis(triphenylphosphine)palladium(0) | Triphenylphosphine | Suzuki-Miyaura cross-coupling | researchgate.net |

| Pd(OH)2 | - | Suzuki-Miyaura cross-coupling | nih.gov |

| Pd2(dba)3 | S-Phos | Asymmetric Suzuki-Miyaura coupling | beilstein-journals.org |

Heterogeneous Catalytic Systems (e.g., Supported Palladium, Fe/Pd Nanoparticles)

Heterogeneous catalysts, where the active palladium species is supported on a solid material, offer a practical alternative to their homogeneous counterparts. rsc.org These systems, such as palladium on carbon (Pd/C) or palladium nanoparticles supported on various materials, are easily separated from the reaction mixture, allowing for catalyst recycling and minimizing product contamination. rsc.orgunipi.it For example, palladium nanoparticles supported on spherical carbon beads have demonstrated high activity in nitro reduction reactions, a transformation relevant to the subsequent chemistry of nitrobiphenyls. rsc.org

The development of novel supported catalysts, such as palladium nanoparticles on Smopex®-234, has shown high activity and selectivity in reactions like the cyclocarbonylative Sonogashira reaction for the synthesis of heterocycles. unipi.it While heterogeneous catalysts offer process advantages, they can sometimes exhibit lower activity or selectivity compared to homogeneous systems due to mass transfer limitations or less defined active sites. rsc.org

Role of Ligands in Directing Catalytic Pathways

Ligands play a pivotal role in transition metal catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the catalytic pathway, reactivity, and selectivity. nih.govrsc.org In palladium-catalyzed reactions for biphenyl synthesis, the choice of ligand can be critical for achieving high yields and preventing side reactions. rsc.org For instance, in Suzuki-Miyaura couplings, ligands such as phosphines (e.g., triphenylphosphine, Buchwald-type phosphines) and N-heterocyclic carbenes (NHCs) are commonly employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. orgsyn.orgrsc.org

The design of specialized ligands has enabled challenging transformations. For example, the use of chiral ligands allows for the asymmetric synthesis of axially chiral biaryls. beilstein-journals.org Furthermore, tailored ligands like Neolephos have been designed for specific applications such as the selective monocarbonylation of 1,3-diynes. nih.gov The interaction between the ligand and the substrate is also a crucial consideration in catalyst design. nih.gov

Advancements in Transition-Metal-Catalyzed Denitrative Coupling

The nitro group, present in compounds like this compound, is not merely a passive substituent. Recent advancements have focused on utilizing the nitro group as a leaving group in cross-coupling reactions, a process termed denitrative coupling. bohrium.comacs.org This strategy is attractive as it avoids the pre-functionalization of nitroarenes to aryl halides, which is often required for traditional cross-coupling reactions. acs.org

Palladium-catalyzed denitrative Suzuki-Miyaura type couplings have been developed, enabling the use of a broad range of nitroarenes as coupling partners. bohrium.com Mechanistic studies have provided insights into the oxidative addition of the Ar-NO2 bond to the palladium center. bohrium.com Beyond C-C bond formation, denitrative coupling has been extended to the formation of C-O, C-S, and C-N bonds. acs.org For instance, rhodium catalysts have been shown to effect the denitrative C-O bond formation between nitroarenes and arylboronic acids. acs.org While significant progress has been made, challenges such as high reaction temperatures and the need for precious metal catalysts remain areas of active research. bohrium.com

Influence of Reaction Conditions on Catalytic Performance (e.g., Solvents, Bases)

The performance of a catalytic system is highly dependent on the reaction conditions, including the choice of solvent and base. orgsyn.orgnih.gov These parameters can significantly impact the solubility of reactants and catalysts, the rate of reaction, and the selectivity of the desired product.

In Suzuki-Miyaura reactions for biphenyl synthesis, a variety of solvents can be employed, with the choice often depending on the specific substrates and catalyst system. For example, toluene (B28343) is a common solvent for these reactions. amazonaws.com The use of renewable solvents like limonene (B3431351) and p-cymene (B1678584) has also been explored for carbonylative coupling reactions. acs.org

The base is another critical component, playing a key role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Inorganic bases such as potassium carbonate (K2CO3) and potassium phosphate (B84403) (K3PO4) are frequently used. beilstein-journals.orgamazonaws.com The strength and nature of the base can influence the reaction rate and the lifetime of the catalyst. For instance, in the synthesis of 4-biphenylcarboxaldehyde, an aqueous solution of sodium bicarbonate was used. orgsyn.org The optimization of these reaction conditions is often crucial for developing efficient and scalable synthetic protocols. acs.org

Structure Activity Relationship Studies and Derivatization Strategies

Impact of Nitro Group Position on Molecular Properties and Reactivity

The reactivity of nitroarenes with nucleophiles can proceed either through a direct nucleophilic attack or a single-electron transfer to form a radical-ion pair. nih.gov The orientation and position of the nitro group are crucial factors in determining the biological activities of nitroaromatic compounds. nih.gov For instance, the rotation of the nitro group relative to the plane of the benzene (B151609) ring can alter its electronic influence; a planar conformation allows for maximum resonance effects, while a twisted conformation diminishes them. researchgate.net The transformation of the electron-withdrawing nitro group (σp = +0.78) into an electron-donating amino group (NH₂) (σp = -0.66) through reduction represents a dramatic shift in the electronic properties of the molecule, fundamentally altering its chemical behavior. nih.gov

Key Electronic Effects of the Nitro Group:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the attached ring through the sigma bond.

Resonance Effect (-R): When at the ortho or para position, the nitro group can delocalize electron density from the ring onto itself, creating partial positive charges on the ring.

Reactivity Modulation: It generally deactivates aromatic rings towards electrophilic attack while activating them for nucleophilic attack, particularly when at the ortho or para positions. doubtnut.comquora.com

Exploring Diverse Functional Group Substitutions on Biphenyl (B1667301) Rings

To probe the structure-activity relationships of 2'-Nitrobiphenyl-4-carbaldehyde, researchers introduce a variety of functional groups onto its two phenyl rings. These substitutions can fine-tune the molecule's steric and electronic properties, solubility, and potential for intermolecular interactions. The synthesis of such derivatives often involves cross-coupling reactions where the carbon nucleophiles can be generated in-situ from precursors like arenecarboxylic acid salts. orgsyn.org

Studies have demonstrated the synthesis of various derivatives where different groups are appended to the biphenyl framework containing a nitro group. For example, functionalized oligoarylenes based on nitrobiphenyl structures have been prepared with substituents such as methoxy (B1213986) (-OCH₃) and methylthio (-SCH₃) groups. umich.edu Other synthetic procedures describe the creation of derivatives like 4-Methyl-2'-nitrobiphenyl and 2-Acetyl-4'-methylbiphenyl, showcasing the introduction of alkyl and acyl groups. orgsyn.org Each new functional group imparts distinct characteristics to the parent molecule, which is essential for developing a comprehensive understanding of its SAR.

Below is a table of representative derivatives illustrating the diversity of possible substitutions.

| Derivative Name | R1 (at C4) | R2 (at C2') | R3 (Other) |

| This compound | -CHO | -NO₂ | H |

| 4-Methyl-2'-nitrobiphenyl | -CH₃ | -NO₂ | H |

| 2-Acetyl-4'-methylbiphenyl | -CH₃ | -H | 2-acetyl |

| 2,5-Bis(4'-methoxy-2-nitrobiphenyl-4-yl)thiophene | -C₄H₂S- | -NO₂ | 4'-methoxy |

| 2,5-Bis(4'-(methylthio)-2-nitrobiphenyl-4-yl)thiophene | -C₄H₂S- | -NO₂ | 4'-methylthio |

This table is for illustrative purposes and shows examples of substitutions on related biphenyl structures.

Rational Design of Derivatives for Specific Applications

The rational design of derivatives of this compound involves a systematic process aimed at creating new molecules with enhanced or specific functionalities. This process begins with identifying a target application, such as a role in asymmetric synthesis or as a biologically active agent. nih.govwikipedia.org By understanding the structure-activity relationship, chemists can make targeted modifications to the lead compound to improve its performance. chemrxiv.org

A key application for chiral biphenyl derivatives is in asymmetric synthesis, where they can serve as highly effective ligands for metal catalysts. wikipedia.org For example, derivatives like BINAP are renowned for their ability to control the stereochemical outcome of reactions. unacademy.com The design principle here involves creating a rigid, chiral environment around the metal center.

In medicinal chemistry, the goal might be to design a molecule that inhibits a specific enzyme or interacts with a biological receptor. chemrxiv.org This involves modifying the biphenyl structure to optimize binding affinity and selectivity. For instance, the development of inhibitors for targets like DNA-PK involves synthesizing a library of related compounds and evaluating their activity to build a SAR model. chemrxiv.org This model then guides the design of more potent and specific next-generation compounds. The construction of complex chiral structures, such as bridged biaryls, from biphenyl precursors is another example of rational design aimed at creating derivatives with unique three-dimensional shapes and functionalities. rsc.org

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The synthesis of 2'-Nitrobiphenyl-4-carbaldehyde and related structures is an active area of research, moving beyond traditional methods toward more efficient and versatile strategies. The primary modern approach is the Suzuki-Miyaura cross-coupling reaction, which has been shown to be highly effective. Research indicates that the coupling of 4-nitroiodobenzene with 4-formylphenylboronic acid can produce the target compound with yields as high as 96%. This method offers significant advantages in terms of yield and substrate scope over older two-step processes involving the nitration of biphenyl (B1667301) followed by a formylation reaction.

A more recent and innovative approach involves decarboxylative cross-coupling. This strategy utilizes readily available carboxylic acids as coupling partners, releasing carbon dioxide as the only byproduct. For instance, the synthesis of a related compound, 4-Methyl-2'-nitrobiphenyl, has been successfully demonstrated using this method by coupling potassium 2-nitrobenzoate (B253500) with 4-bromotoluene (B49008). acs.orgorgsyn.org This highlights a promising avenue for synthesizing this compound by potentially coupling an appropriate nitrobenzoic acid with a formyl-substituted aryl halide, offering an alternative to boronic acid-based methods. acs.org

| Synthetic Method | Reactants | Key Features | Reported Yield |

| Suzuki-Miyaura Coupling | 4-nitroiodobenzene and 4-formylphenylboronic acid | High efficiency, good functional group tolerance. | Up to 96% |

| Decarboxylative Cross-Coupling | Potassium 2-nitrobenzoate and 4-bromotoluene (for a related compound) | Uses carboxylic acids instead of organoboron compounds; forms CO2 as a byproduct. acs.orgorgsyn.org | Up to 99% (for 4-methyl-2'-nitrobiphenyl) orgsyn.org |

| Traditional Method | Biphenyl, Nitric/Sulfuric Acid, Formylating Agent (e.g., Cl2CHOMe/AlCl3) | Multi-step process involving nitration then formylation. | Not specified |

Exploration of New Catalytic Systems and Sustainable Processes

Advances in synthetic methodologies are intrinsically linked to the development of new and improved catalytic systems. For the synthesis of biphenyls, palladium-based catalysts remain dominant, but significant research is focused on enhancing their efficiency, stability, and sustainability.

In the context of decarboxylative cross-coupling, a dual catalytic system comprising a copper catalyst, such as (1,10-phenanthroline)bis(triphenylphosphine)copper(I) nitrate (B79036), and a palladium co-catalyst like palladium acetylacetonate (B107027) has been proven effective. acs.org This system facilitates the challenging C-C bond formation between the aryl carboxylate and the aryl halide. acs.org

For more sustainable processes, research into one-pot reactions is gaining traction. For example, new palladium(II) complexes, such as [PdCl₂(dppb)] (where dppb is 1,4-bis(diphenylphosphino)butane), are being explored for reductive carbonylation of nitroaromatics. google.com While applied to different substrates, this work on transforming nitro groups under catalytic conditions points toward future sustainable pathways that could integrate the reduction of the nitro group in this compound with subsequent reactions in a single, streamlined process. google.com The development of heterogeneous and reusable catalysts, such as palladium supported on solid matrices, is another key direction to minimize metal leaching and simplify product purification, aligning with the principles of green chemistry. mdpi.comresearchgate.net

| Catalytic System | Reaction Type | Catalyst Components | Key Advantages |

| Copper/Palladium System | Decarboxylative Cross-Coupling acs.org | (1,10-phenanthroline)bis(triphenylphosphine)copper(I) nitrate, Palladium acetylacetonate acs.org | Enables use of carboxylic acids as coupling partners. acs.org |

| Palladium(II)-dppb Complex | Reductive Carbonylation google.com | [PdCl₂(dppb)] google.com | Potential for one-pot transformations of nitro groups. google.com |

| Heterogeneous Supported Palladium | Suzuki-Miyaura Coupling mdpi.comresearchgate.net | Palladium nanoparticles on a solid support (e.g., SS-Pd). mdpi.com | Catalyst reusability, reduced metal contamination, suitable for flow chemistry. mdpi.comresearchgate.net |

Advanced Applications in Materials Science and Optoelectronics

The distinct electronic properties conferred by the electron-withdrawing nitro group and the aldehyde group make this compound a valuable building block for advanced materials. It is recognized as a key intermediate in the synthesis of liquid crystal materials. The rigid biphenyl core is a common feature in liquid crystalline structures, and the terminal functional groups allow for further elaboration to create molecules with specific mesophase behaviors.

Furthermore, the compound exhibits fluorescence properties, making it a candidate for applications in optoelectronics. nih.gov The extended π-conjugated system of the biphenyl structure is fundamental to its photophysical behavior. Biphenyl-based molecules are investigated for use as n-type semiconductors and components in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The synthesis of biphenyl-fused BODIPY dyes, for example, has led to materials with near-infrared (NIR) absorption and photocurrent conversion abilities, demonstrating the potential of the biphenyl scaffold in functional dyes and organic electronics. nih.gov

Integration with Microfluidic Systems for Enhanced Synthesis

The shift towards continuous manufacturing processes has spurred interest in integrating chemical syntheses with microfluidic systems, also known as flow chemistry. elveflow.com These systems offer significant advantages over traditional batch synthesis, including superior heat and mass transfer, improved safety, reduced reaction times, and the potential for full automation. elveflow.com

The Suzuki-Miyaura coupling, a primary route to this compound, is particularly well-suited for adaptation to flow chemistry. mdpi.com Researchers have developed various continuous-flow setups, from droplet-flow microfluidic systems to packed-bed reactors containing a heterogeneous palladium catalyst. acs.orgmdpi.com For instance, using a cartridge flow reactor with a gel-supported palladium catalyst allowed for a continuous (80-hour) Suzuki-Miyaura reaction with minimal catalyst deactivation. acs.org Such systems enable rapid reaction optimization and easier scale-up, making the production of biphenyl compounds more efficient and sustainable. acs.orgelveflow.com The in-situ generation of reactive intermediates, a feature of some flow platforms, could further enhance the safety and efficiency of synthesizing complex molecules like this compound. nih.gov

Computational-Guided Design of Next-Generation Biphenyl Compounds

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of new molecules with desired properties and reducing the need for extensive trial-and-error synthesis. mdpi.com For biphenyl compounds, computational methods are used to understand structure-property relationships and to design next-generation materials and bioactive agents. Current time information in Vanderburgh County, US.rsc.org

Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are employed to design novel biphenyl-based molecules. researchgate.netCurrent time information in Vanderburgh County, US. For example, computational studies have been used to modify biphenyl scaffolds to create potent enzyme inhibitors by predicting how structural changes will affect binding to a target protein. Current time information in Vanderburgh County, US. These studies analyze electrostatic fields, hydrophobicity, and hydrogen bonding to guide the addition of new functional groups to enhance a molecule's activity. Current time information in Vanderburgh County, US. Similarly, MD simulations can predict the conformational behavior of flexible biphenyl structures, which is crucial for applications like liquid crystals and dynamic molecular switches. researchgate.netrsc.org These in silico methods accelerate the discovery process, allowing researchers to prioritize the synthesis of the most promising candidates for a given application. mdpi.com

| Computational Method | Application in Biphenyl Research | Insights Gained |

| 3D-QSAR & Molecular Docking | Design of bioactive biphenyl compounds. Current time information in Vanderburgh County, US. | Predicts binding modes and structure-activity relationships, guiding structural modifications to enhance biological activity. Current time information in Vanderburgh County, US. |

| Molecular Dynamics (MD) Simulation | Assessing conformational freedom and intermolecular distances. researchgate.net | Provides understanding of the dynamic behavior and spatial arrangement of biphenyl-based systems. researchgate.net |

| Ab initio Calculation | Analysis of Molecular Electrostatic Potential (MEP) and dipole moments. rsc.org | Correlates substitution patterns with electronic properties and potential toxicity. rsc.org |

| Inverse Virtual Screening | In silico target identification. mdpi.com | Identifies potential biological targets for new bioactive biphenyl compounds. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 2'-Nitrobiphenyl-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A two-step synthesis is common: (1) Suzuki-Miyaura coupling of 2-nitrophenylboronic acid with 4-bromobenzaldehyde, followed by (2) oxidation of the intermediate alcohol to the aldehyde using mild oxidants like pyridinium chlorochromate (PCC). Reaction conditions (temperature, solvent polarity, and catalyst loading) critically affect yield. For example, using Pd(PPh₃)₄ in a 1:1 DMF/H₂O mixture at 80°C improves coupling efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard.

Q. How can researchers verify the purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with ¹H/¹³C NMR (DMSO-d₆ solvent) to confirm structural integrity. Discrepancies in melting points (if reported) may indicate impurities; cross-reference with differential scanning calorimetry (DSC) . For trace impurities, high-resolution mass spectrometry (HRMS) is essential .

Q. What solvent systems are optimal for stabilizing this compound in storage?

- Methodological Answer : Store in anhydrous DMSO or dichloromethane at –20°C under inert atmosphere (Ar/N₂). Avoid protic solvents (e.g., methanol) to prevent aldehyde hydration. Stability tests via FT-IR (monitoring C=O stretch at ~1700 cm⁻¹) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Contradictions often arise from solvent effects or improper baseline correction. Perform variable-temperature NMR to assess conformational changes. Compare experimental data with computational predictions (DFT-based IR/NMR simulations using Gaussian or ORCA). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies mitigate nitro-group reduction during downstream reactions of this compound?

- Methodological Answer : Use protecting groups (e.g., silyl ethers for aldehydes) before reductive steps. For catalytic hydrogenation, employ poisoned catalysts (Lindlar catalyst) to selectively reduce other functionalities. Monitor reactions in real-time via in-situ FT-IR to detect premature nitro reduction .

Q. How does the electron-withdrawing nitro group influence the aldehyde’s reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.